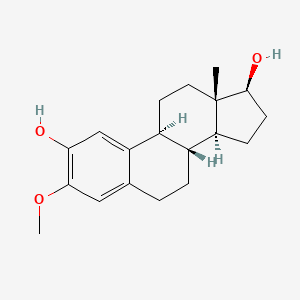

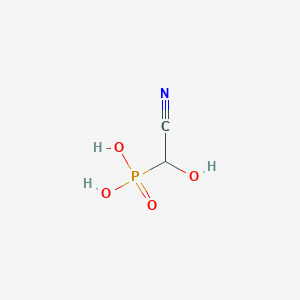

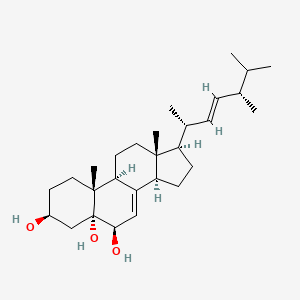

![molecular formula C15H22O3 B1252431 (3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one](/img/structure/B1252431.png)

(3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one is a natural product found in Artemisia inculta, Achillea biebersteinii, and other organisms with data available.

Applications De Recherche Scientifique

Structural Analysis and Synthesis

- The title compound, also known as (E)-13-(2-Bromophenyl)micheliolide, was synthesized under Heck reaction conditions, exhibiting intramolecular hydrogen bonding and distinct geometric configurations (Penthala et al., 2014).

Chemical Transformations and Derivatives

- This compound was involved in the synthesis of various chemical structures, including C-nucleosides and benzofuran derivatives. For instance, its role in the synthesis of pyrano-[2,3-b]-1,4-dioxine glycosides was highlighted (Morishita et al., 1992).

- Another study explored the synthesis of racemic 2-Hydroxy-4- and 2-Hydroxy-5-(hydroxymethyl)cyclohexane Pyrimidine C -Nucleoside Analogues, demonstrating its versatility in creating nucleoside analogues (Šála et al., 2004).

Application in Organic Chemistry

- The compound played a critical role in the synthesis of novel lignan, benzofuran, and sesquiterpene derivatives, showcasing its utility in creating diverse organic compounds (Dobner et al., 2003).

- Its use in the transformation of santonin into related dilactones was also explored, demonstrating its potential in the synthesis of complex organic molecules (Watanabe & Yoshikoshi, 1987).

Molecular Characteristics and Properties

- Studies like the one conducted by Luo et al. (2005) focused on the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from 5-hydroxy-3-methyl-3H-benzofuran-2-one, a related compound, indicating its importance in forming structurally complex molecules (Luo et al., 2005).

Pharmacological Potential

- The compound's derivatives, such as hexahydro-4-hydroxy-1-benzofuran-2-ones, showed significant anti-histaminic and anti-allergic activities, suggesting its potential in pharmaceutical applications (Takeuchi et al., 1984).

Propriétés

Nom du produit |

(3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one |

|---|---|

Formule moléculaire |

C15H22O3 |

Poids moléculaire |

250.33 g/mol |

Nom IUPAC |

(3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one |

InChI |

InChI=1S/C15H22O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h9-13,16H,1,4-7H2,2-3H3/t9-,10+,11-,12-,13+,15+/m1/s1 |

Clé InChI |

JWBPWNWPEVPCMJ-XBDPKTDKSA-N |

SMILES isomérique |

C[C@@H]1[C@@H]2CC[C@]3([C@@H](CCC(=C)[C@@H]3[C@H]2OC1=O)O)C |

SMILES canonique |

CC1C2CCC3(C(CCC(=C)C3C2OC1=O)O)C |

Synonymes |

1-Hydroxy-4(15),11(13)-eudesmadien-12,6-olide 11-epi-dihydroreynosin dihydroreynosin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

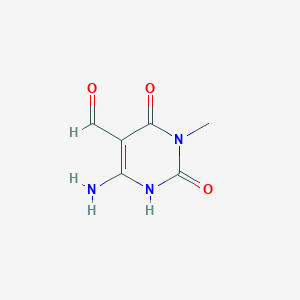

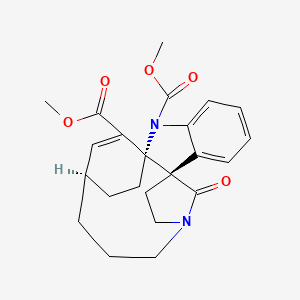

![8-methoxy-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione](/img/structure/B1252350.png)

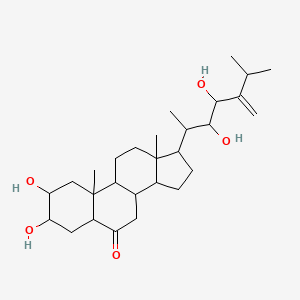

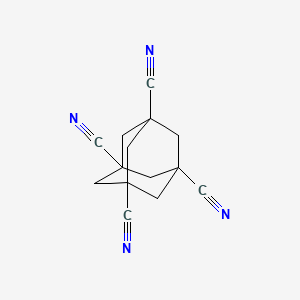

![1-[4-[3-Methyl-4-(3-methylphenyl)-1-piperazinyl]-3-nitrophenyl]piperidine-2,6-dione](/img/structure/B1252363.png)

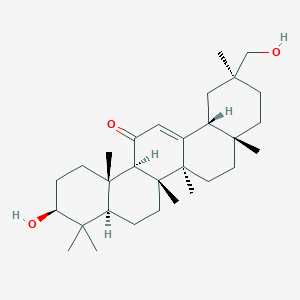

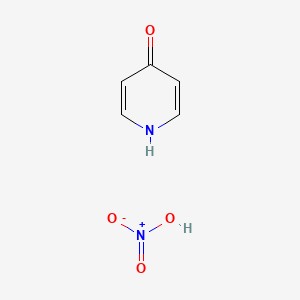

![(6R,7S)-7-[[2-(2-amino-4-thiazolyl)-1-oxoethyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1252370.png)

![(2S,5R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1252372.png)